1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride
Overview
Description
1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a phenyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylcyclopropane and ethan-1-amine as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where phenylcyclopropane is treated with ethan-1-amine under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and amines can be used as reagents under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various phenylcyclopropyl derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Amine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds. These interactions can modulate biological pathways and enzyme activities, leading to its diverse applications.
Comparison with Similar Compounds
2-Phenylcyclopropylamine: Similar structure but lacks the ethan-1-amine group.
1-(2-Phenylcyclopropyl)ethanol: Similar core structure but with an alcohol group instead of an amine.
Uniqueness: 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is unique due to its combination of phenyl and cyclopropyl groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRHUJHDXQFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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